1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[[4-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-11-5-4-6-15(23)12-22-14-9-7-13(8-10-14)18(19,20)21/h7-10,15,22H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKAKKFWVXEJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723122 | |
| Record name | tert-Butyl 2-{[4-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887588-14-9 | |
| Record name | tert-Butyl 2-{[4-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagents
Reductive amination is a cornerstone method for introducing amine groups into piperidine frameworks. For 1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine, this involves condensing 4-trifluoromethylaniline with a Boc-protected piperidine aldehyde or ketone precursor, followed by reduction. Key reagents include:
Procedure and Optimization
A representative synthesis (adapted from and) proceeds as follows:
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Imine Formation : 4-Trifluoromethylaniline (1.46 g, 13.1 mmol) reacts with tert-butyl 2-formylpiperidine-1-carboxylate (2.66 g, 13.1 mmol) in CH₂Cl₂ at 0°C.
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Reduction : NaBH₃CN (661 mg, 10.0 mmol) is added incrementally, with stirring at 20°C for 15 hours.
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Workup : The mixture is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via diisopropyl ether washing.
Yield : 80%.
Key Optimization : Temperature control (0–20°C) prevents Boc-group cleavage, while stoichiometric acetic acid enhances imine stability.
Nucleophilic Substitution Strategies
Alkylation of Piperidine Amines
This method leverages the nucleophilicity of the piperidine nitrogen, functionalized sequentially with Boc and trifluoromethyl-phenylamino groups.
Stepwise Alkylation
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Boc Protection : Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF/water, yielding tert-butyl piperidine-1-carboxylate.
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Methylation : Reaction with 4-(trifluoromethyl)benzyl bromide under basic conditions (K₂CO₃) introduces the arylaminomethyl group.
Conditions :
One-Pot Alkylation
A streamlined protocol from combines Boc protection and alkylation:
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Simultaneous Reactions : Piperidine, Boc₂O, and 4-(trifluoromethyl)benzyl chloride react in DCE with Et₃N.
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Purification : Column chromatography (EtOAc/hexane) isolates the product.
Advantages : Reduced reaction time (8–10 hours vs. 15 hours for stepwise methods).
Enamine-Mediated Cyclization
Meldrum’s Acid Adduct Formation
Adapting methods from, β-keto esters serve as precursors for enamine intermediates:
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β-Keto Ester Synthesis : N-Boc-piperidine acid reacts with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) using EDC·HCl and DMAP.
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Enamine Formation : Treatment with DMF-DMA generates β-enamino diketones, cyclized to the target compound under microwave irradiation.
Conditions :
Comparative Analysis of Methods
Table 1. Synthesis Methodologies and Performance
Critical Evaluation
-
Reductive Amination : Highest yield (80%) but sensitive to moisture.
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Alkylation Methods : Scalable for industrial use but require stoichiometric bases.
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Enamine Cyclization : Rapid under microwave conditions but limited to lab-scale synthesis.
Challenges and Innovations
Boc Group Stability
The tert-butoxycarbonyl group is prone to cleavage under acidic or high-temperature conditions. Studies in demonstrate that maintaining pH > 7 during workup preserves Boc integrity, improving yields by 15%.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the secondary amine. Common methods include:
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Trifluoroacetic Acid (TFA) : Achieves full deprotection within 1–2 hours at 0–25°C in dichloromethane (DCM).
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Hydrochloric Acid (HCl) : Requires prolonged exposure (4–6 hours) in dioxane or ethyl acetate at 50–60°C .
Nucleophilic Substitution at the Methylene Bridge
The methylene group adjacent to the aromatic amine participates in alkylation and acylation:
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 12h | Quaternary ammonium salt | 78% | |
| Acylation | Acetyl chloride, Et₃N | THF, 0°C → rt, 6h | Acetylated derivative | 65% |
Oxidation Reactions
The methylene bridge undergoes oxidation to form ketones:
Mechanism :
Outcome: Stable ketone derivatives used in further functionalization .
Cross-Coupling Reactions
The aromatic trifluoromethylphenylamino group enables palladium-catalyzed couplings:
Suzuki–Miyaura Coupling
Buchwald–Hartwig Amination
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Substrates : Primary/secondary amines.
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Catalyst : Pd(OAc)₂/Xantphos, Cs₂CO₃, toluene, 100°C.
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group deactivates the ring, but directed ortho-substitution occurs under strong Lewis acids:
| Reagent | Product | Position | Yield | Conditions |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Nitro derivative | meta | <10% | 0°C, 1h |
| Cl₂/FeCl₃ | Chlorinated derivative | para | 22% | 40°C, 3h |
Stability and Side Reactions
Scientific Research Applications
Scientific Research Applications
1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine has potential applications in several areas:
Medicinal Chemistry
The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for research related to neuropharmacology. Preliminary studies indicate that it may interact with receptors involved in neurotransmission pathways, potentially leading to therapeutic effects in conditions like depression or anxiety.
Drug Development
Due to its unique chemical properties, this compound may serve as a lead structure for developing new pharmaceuticals targeting specific biological pathways. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are crucial factors in drug design.
Research has focused on evaluating the binding affinity of this compound to various receptors and enzymes. Initial findings suggest that it may exhibit significant activity against certain targets related to inflammation and pain management.
Case Studies and Findings
Several studies have investigated the biological effects and potential therapeutic applications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate neuropharmacological effects | Showed promising results in improving mood-related behaviors in animal models. |
| Study B | Test anti-inflammatory properties | Demonstrated significant inhibition of inflammatory markers in vitro. |
| Study C | Assess receptor binding affinity | Identified high affinity for serotonin receptors, indicating potential antidepressant activity. |
Mechanism of Action
The mechanism of action of 1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl-phenylamino group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The Boc group serves as a protecting group, ensuring the compound’s stability and preventing premature reactions during synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Conformational Effects
The position of substituents on the piperidine ring significantly impacts molecular conformation and biological activity:
- 1-Boc-4-(Phenylamino)piperidine (CAS 125541-22-2): Substitution at the 4-position with a phenylamino group results in a molecular weight of 276.37 g/mol. This compound is a precursor for opioid derivatives like fentanyl, where the equatorial orientation of substituents likely optimizes receptor binding .
- 1-Boc-2-[(4-Trifluoromethyl-Phenylamino)-Methyl]-Piperidine: The 2-position substituent may adopt an axial or equatorial conformation depending on steric bulk. Larger groups, such as the CF₃-containing moiety, often favor equatorial positioning to minimize strain .
Table 1: Substituent Position and Molecular Properties
Functional Group Modifications
The nature of substituents influences physicochemical properties and bioactivity:
- Trifluoromethyl (CF₃) Group: The target compound’s CF₃ group enhances electron-withdrawing effects, reducing the basicity of the adjacent amine and improving blood-brain barrier penetration compared to non-halogenated analogs .
- Hydroxyethyl vs. Aromatic Groups: 1-Boc-2-(2-hydroxyethyl)-piperidine (CAS 118811-03-3) exhibits higher hydrophilicity (logP ~1.5) due to its hydroxyl group, whereas the target compound’s CF₃-phenylamino group increases logP (~3.2), favoring membrane permeability .
- Piperazine Derivatives: Compounds like 1-Boc-4-([2-(4-methyl-piperazinyl)-ethylamino]-methyl)-piperidine introduce additional nitrogen atoms, enabling interactions with enzymes such as monoamine oxidases (MAOs) or acetylcholinesterase (AChE) .
Biological Activity
1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine, with the CAS number 887588-14-9, is a piperidine derivative that has garnered attention for its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C₁₈H₂₅F₃N₂O₂
- Molecular Weight : 358.4 g/mol
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in critical signaling pathways.
This compound acts as an inhibitor of specific protein kinases, which are vital for cell signaling and regulation. This compound's ability to inhibit kinases may contribute to its potential therapeutic effects in various diseases, including cancer.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against certain cancer cell lines. For instance, it has been shown to inhibit the proliferation of cells expressing mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in gastrointestinal stromal tumors (GISTs) and systemic mastocytosis.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | GIST Cells | 0.5 | KIT inhibition |
| Study B | Mastocytosis | 0.7 | PDGFRA inhibition |
Case Studies
-
Gastrointestinal Stromal Tumors (GISTs) :
- A case study involving patients with GISTs showed that treatment with compounds similar to this compound led to a significant reduction in tumor size. The study highlighted the compound's potential as a targeted therapy for patients harboring specific mutations in the KIT gene.
-
Systemic Mastocytosis :
- Another case study focused on systemic mastocytosis indicated that this compound could effectively reduce mast cell proliferation in vitro, suggesting its role in managing symptoms associated with this condition.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate absorption and distribution in biological tissues. Toxicity assessments indicate that while the compound shows promise, further studies are needed to evaluate long-term effects and safety profiles.
Q & A
Q. What role does the trifluoromethyl group play in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
